

Acetophenone ethylene ketal characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-phenyl-1,3-dioxolane

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An In-depth Technical Guide to the Characterization of Acetophenone Ethylene Ketal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of acetophenone ethylene ketal, also known as **2-methyl-2-phenyl-1,3-dioxolane**. This compound is a common protective group for acetophenone in organic synthesis and is a valuable intermediate in the development of pharmaceutical compounds. This document details its physical and chemical properties, provides a thorough analysis of its spectroscopic data, outlines a detailed experimental protocol for its synthesis, and includes visualizations of key experimental workflows.

Section 1: Physical and Chemical Properties

Acetophenone ethylene ketal is a colorless liquid at room temperature. Its primary function in organic chemistry is to protect the ketone group of acetophenone from reacting with nucleophiles or bases, allowing for chemical modifications at other positions of the molecule.

Table 1.1: Physical and Chemical Properties of Acetophenone Ethylene Ketal

Property	Value	Reference
IUPAC Name	2-methyl-2-phenyl-1,3-dioxolane	PubChem
Synonyms	Acetophenone ethylene ketal, 2-phenyl-2-methyl-1,3-dioxolane	PubChem
CAS Number	3674-77-9	PubChem
Molecular Formula	C ₁₀ H ₁₂ O ₂	PubChem
Molecular Weight	164.20 g/mol	PubChem
Boiling Point	81.9 ± 0.5 °C at 308 K (based on data from 293 to 324 K)	NIST WebBook[1]
Melting Point	Not available	[2]

Section 2: Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of acetophenone ethylene ketal.

Table 2.1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.25-7.50	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~3.90-4.10	Multiplet	4H	Ethylene glycol protons (-OCH ₂ CH ₂ O-)
~1.65	Singlet	3H	Methyl protons (-CH ₃)

Table 2.2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
143.9	Quaternary aromatic carbon (C-Ar)
128.1	Aromatic CH
127.8	Aromatic CH
125.1	Aromatic CH
108.9	Ketal carbon (O-C-O)
64.6	Ethylene glycol carbons (-OCH ₂ CH ₂ O-)
27.2	Methyl carbon (-CH ₃)

Table 2.3: IR Spectroscopic Data (Vapor Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~2980, 2890	Medium	Aliphatic C-H stretch
~1450, 1500	Medium	Aromatic C=C stretch
~1200-1000	Strong	C-O stretch (ketal)

Table 2.4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
149	High	[M - CH ₃] ⁺
105	High	[C ₆ H ₅ CO] ⁺
87	Medium	[M - C ₆ H ₅] ⁺
77	Medium	[C ₆ H ₅] ⁺

Section 3: Experimental Protocols

3.1: Synthesis of Acetophenone Ethylene Ketal

This protocol is adapted from standard acid-catalyzed ketalization reactions.

Materials:

- Acetophenone (1.0 eq)
- Ethylene glycol (1.2 eq)
- p-Toluenesulfonic acid (p-TSA) (0.05 eq)
- Toluene
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

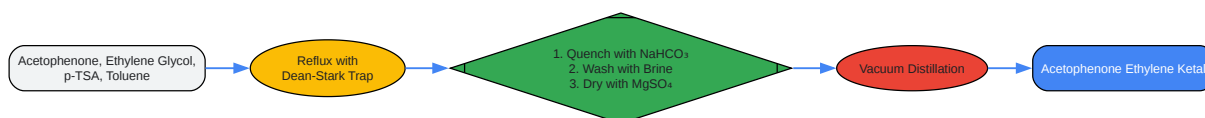
Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add acetophenone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

- Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for reflux.
- Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
- Continue refluxing until no more water is collected, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be further purified by vacuum distillation.

Section 4: Visualizations

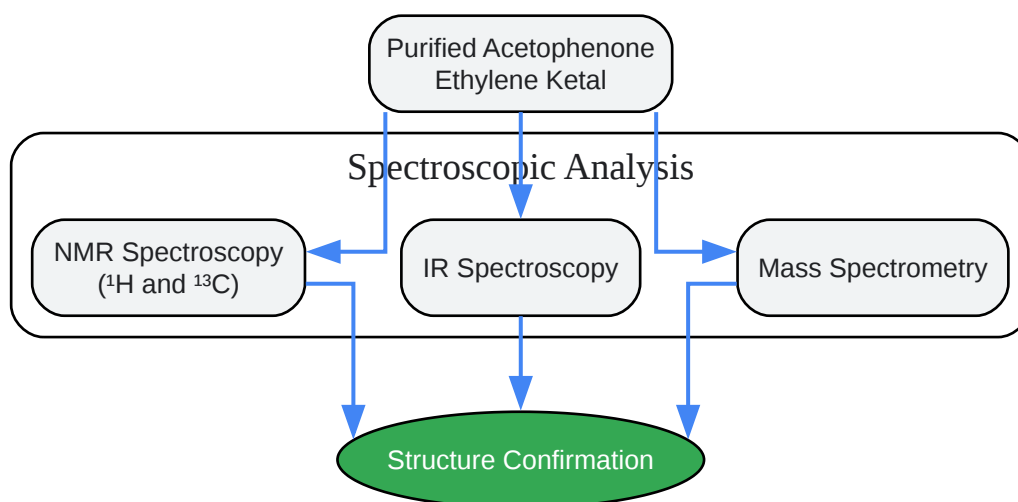
4.1: Synthesis Workflow



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Caption: Workflow for the synthesis of acetophenone ethylene ketal.

4.2: Analytical Workflow



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Caption: Analytical workflow for the characterization of acetophenone ethylene ketal.

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References

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- To cite this document: BenchChem. [Acetophenone ethylene ketal characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8808167#acetophenone-ethylene-ketal-characterization]

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